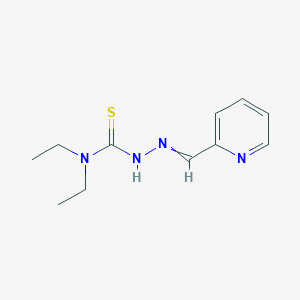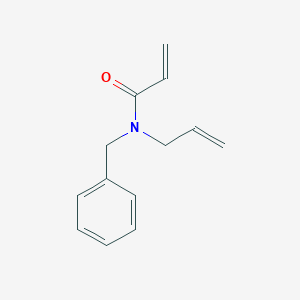
Amidogen, methyl(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amidogen, methyl(2-phenylethyl)- can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and aldehyde reacting to form an imine intermediate, which is subsequently reduced to the desired amine.
Another method involves the alkylation of 2-phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, resulting in the formation of the N-methylated product.
Industrial Production Methods
Industrial production of amidogen, methyl(2-phenylethyl)- often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Amidogen, methyl(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Amidogen, methyl(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in neurotransmitter systems due to its structural similarity to phenethylamine.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of amidogen, methyl(2-phenylethyl)- involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving dopamine, serotonin, and other neurotransmitters, which play critical roles in mood regulation, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Amidogen, methyl(2-phenylethyl)- can be compared to other similar compounds such as:
Phenethylamine: The parent compound, which lacks the N-methyl group.
N-methylphenethylamine: Similar structure but without the 2-phenylethyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different functional groups.
The uniqueness of amidogen, methyl(2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
Amidogen, methyl(2-phenylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in meaningful ways. Continued study of this compound may lead to new discoveries and applications in chemistry, biology, medicine, and beyond.
Propriétés
Formule moléculaire |
C9H12N |
|---|---|
Poids moléculaire |
134.20 g/mol |
InChI |
InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
AROBVEOPQUQLAG-UHFFFAOYSA-N |
SMILES canonique |
C[N]CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


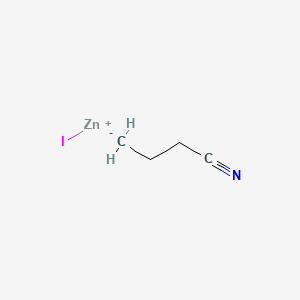
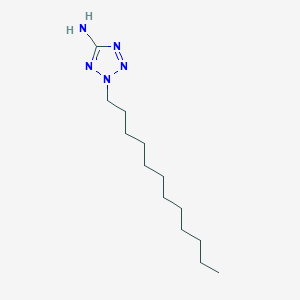
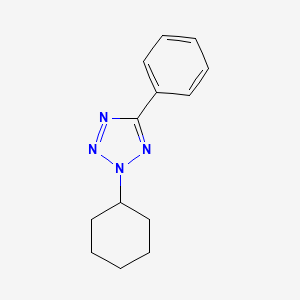

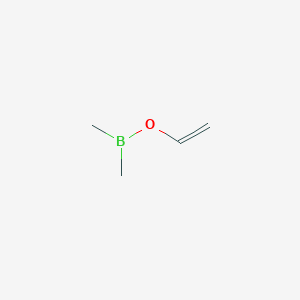
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
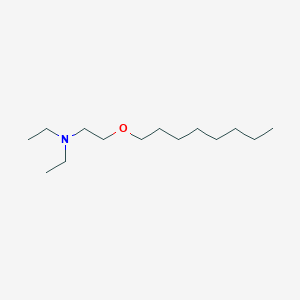
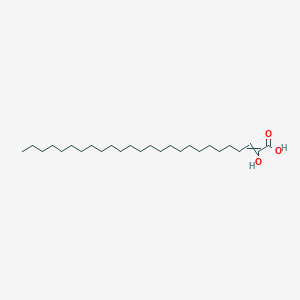
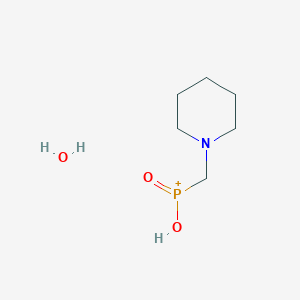
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
